Mesyl Salvinorin B
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl (2S,4aR,6aR,7R,9S,10aS,10bR)-2-(furan-3-yl)-6a,10b-dimethyl-9-methylsulfonyloxy-4,10-dioxo-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O9S/c1-21-7-5-13-20(25)30-16(12-6-8-29-11-12)10-22(13,2)18(21)17(23)15(31-32(4,26)27)9-14(21)19(24)28-3/h6,8,11,13-16,18H,5,7,9-10H2,1-4H3/t13-,14-,15-,16-,18-,21-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPQCLBRBPPZECE-VOVNARLJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(=O)OC(CC3(C1C(=O)C(CC2C(=O)OC)OS(=O)(=O)C)C)C4=COC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@H]3C(=O)O[C@@H](C[C@@]3([C@H]1C(=O)[C@H](C[C@H]2C(=O)OC)OS(=O)(=O)C)C)C4=COC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular and Cellular Pharmacology of Mesyl Salvinorin B: Receptor Interactions and Intracellular Signaling
Kappa Opioid Receptor Binding Characteristics
Mesyl Salvinorin B demonstrates high affinity and potency at the KOR, which are key determinants of its pharmacological effects. mdpi.comcaymanchem.commdpi.com
Affinity and Potency Determination in Recombinant Expression Systems
Studies utilizing recombinant expression systems, such as Chinese hamster ovary (CHO) cells transfected with the human KOR, have been instrumental in quantifying the binding affinity and functional potency of this compound. This compound has been shown to possess a binding affinity for the KOR similar to that of Salvinorin A. Specifically, in CHO cells expressing the human KOR, the Ki for this compound was determined to be 2.3 ± 0.1 nM, comparable to the Ki of 1.9 ± 0.2 nM for Salvinorin A. mdpi.commdpi.com
In functional assays, such as [35S]GTPγS binding assays, which measure G-protein activation, this compound has demonstrated potent agonist activity at the KOR. Its potency, measured as EC50, was found to be 30 ± 5 nM in CHO cells, similar to the EC50 of 40 ± 10 nM for Salvinorin A in the same system. mdpi.com Another study indicated that this compound was approximately five to seven-fold more potent than U50,488H and Salvinorin A, respectively, in [35S]GTPγS binding assays. researchgate.net
Data Table: KOR Binding Affinity and Potency
| Compound | Assay Type | System | Ki (nM) | EC50 (nM) | Reference |
| This compound | Binding Affinity | CHO cells (human KOR) | 2.3 ± 0.1 | - | mdpi.commdpi.com |
| Salvinorin A | Binding Affinity | CHO cells (human KOR) | 1.9 ± 0.2 | - | mdpi.commdpi.com |
| This compound | Functional ([35S]GTPγS) | CHO cells | - | 30 ± 5 | mdpi.com |
| Salvinorin A | Functional ([35S]GTPγS) | CHO cells | - | 40 ± 10 | mdpi.com |
| This compound | Functional ([35S]GTPγS) | In vitro (Potency relative to Sal A) | - | ~7x Sal A | researchgate.net |
| This compound | Functional ([35S]GTPγS) | In vitro (Potency relative to U50,488H) | - | ~5x U50,488H | researchgate.net |
Receptor Selectivity Profiling Against Mu and Delta Opioid Receptors
Investigation of Receptor-Mediated Signal Transduction Pathways
Upon binding to the KOR, this compound initiates a cascade of intracellular signaling events. KORs are primarily coupled to Gi/o proteins, which mediate various downstream effects. researchgate.netnih.gov
G-Protein Activation and Inhibition of Adenylyl Cyclase Activity (e.g., GTPγS binding assays, cAMP modulation)
Activation of KOR by agonists like this compound leads to the activation of Gi/o proteins. This activation is commonly measured using [35S]GTPγS binding assays, where the binding of the non-hydrolyzable GTP analog reflects the degree of G-protein activation. As mentioned in Section 3.1.1, this compound is a potent agonist in these assays, indicating robust G-protein activation upon KOR binding. mdpi.comresearchgate.net
A primary downstream effect of Gi/o protein activation is the inhibition of adenylyl cyclase activity. researchgate.netnih.gov This leads to a decrease in the intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). This compound has been shown to inhibit forskolin-induced cAMP accumulation, consistent with its action as a KOR agonist coupled to Gi/o proteins. nih.gov This inhibition of adenylyl cyclase is considered a classical signaling pathway for KORs and is believed to contribute to some of their therapeutic effects, such as analgesia. researchgate.net
Dopamine (B1211576) Transporter (DAT) Function Modulation and Kinase Pathway Involvement (e.g., ERK1/2)
Beyond the classical G-protein/adenylyl cyclase pathway, KOR activation can also influence other signaling molecules and transporters, such as the dopamine transporter (DAT) and kinase pathways like ERK1/2. This compound has been shown to increase dopamine uptake via the DAT in an in vitro setting. caymanchem.comnih.govcaymanchem.com This effect on DAT function is dependent on KOR activation and is sensitive to pertussis toxin, indicating the involvement of Gi/o proteins. nih.gov
Furthermore, the modulation of DAT function by this compound requires the activation of the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway. caymanchem.comnih.govcaymanchem.com Studies suggest that for salvinorin A and this compound, G-protein signaling may be related to ERK1/2 phosphorylation. rockefeller.edu This is consistent with research showing that both Gαi activation and ERK1/2 phosphorylation are necessary for the action of salvinorin A and this compound on dopamine transporter activity. rockefeller.edu While ERK1/2 phosphorylation can be mediated differently across various agonists and may involve both G-protein and beta-arrestin pathways, the connection between G-protein signaling and ERK1/2 activation appears relevant for the effects of this compound on DAT. rockefeller.eduresearchgate.net
Detailed Research Findings: DAT Modulation and ERK1/2 Involvement
this compound increases dopamine uptake via DAT in vitro. caymanchem.comnih.govcaymanchem.com
This increase in DAT function is KOR-dependent and sensitive to pertussis toxin, indicating Gi/o protein involvement. nih.gov
The effect of this compound on DAT function requires ERK1/2 activation. caymanchem.comnih.govcaymanchem.com
G-protein signaling is suggested to be related to ERK1/2 phosphorylation for this compound. rockefeller.edu
Both Gαi activation and ERK1/2 phosphorylation are necessary for the action of salvinorin A and this compound on dopamine transporter activity. rockefeller.edu
this compound increases the Vmax of dopamine uptake without altering the cell-surface expression of DAT. nih.gov
Beta-Arrestin Recruitment and Functional Selectivity Assessments
Beta-arrestin recruitment is another important signaling pathway activated by GPCRs, often involved in receptor desensitization, internalization, and the activation of distinct downstream signaling cascades, including some aspects of ERK1/2 signaling. researchgate.netnih.govpromega.com While KORs can recruit beta-arrestin, the degree and kinetics of this recruitment can vary depending on the specific agonist, leading to the concept of functional selectivity or biased agonism. researchgate.netnih.gov
This compound has been evaluated for its ability to recruit beta-arrestin. Studies have shown that this compound can induce beta-arrestin 2 recruitment in vitro. mdpi.com However, assessments of functional selectivity suggest that this compound may exhibit a bias towards G-protein signaling over beta-arrestin recruitment. mdpi.comnih.gov One study classified this compound as a G-biased full agonist of the KOR, inducing both beta-arrestin 2 recruitment and G-protein stimulation in vitro, with the latter showing stronger potency. mdpi.com Another study, using cAMP and beta-arrestin 2 recruitment assays, indicated that this compound was a full agonist in both assays but demonstrated G-protein signaling bias. nih.gov This potential bias towards G-protein signaling may contribute to differences in the side effect profile of this compound compared to less biased or beta-arrestin biased KOR agonists. mdpi.comresearchgate.netnih.gov
Data Table: Functional Selectivity (G-Protein vs. Beta-Arrestin)
| Compound | G-Protein Signaling (e.g., cAMP inhibition) | Beta-Arrestin Recruitment | Functional Selectivity Finding | Reference |
| This compound | Full Agonist / Potent G-protein activation | Induces Recruitment | G-protein biased | mdpi.comnih.gov |
Structural Elucidation of Ligand-Receptor Complexes
Structural studies are crucial for understanding the precise molecular interactions that govern the binding of ligands like this compound to their target receptors, particularly the kappa opioid receptor (KOR). While high-resolution structures of this compound directly bound to the KOR may not be extensively detailed in available literature, insights can be drawn from structural investigations of closely related salvinorin analogs, such as Salvinorin A and Salvinorin B methoxymethyl ether, in complex with the KOR. These studies employ techniques including X-ray crystallography, cryo-electron microscopy (cryo-EM), and in silico methods like molecular docking and dynamics simulations to elucidate the structural basis of ligand recognition and receptor activation.
Research on Salvinorin A, a natural product and potent KOR agonist, has provided foundational understanding of how salvinorin-based compounds interact with the KOR binding pocket. In silico experiments, including docking and molecular dynamics simulations, utilizing active-state KOR crystal structures (e.g., PDB-ID: 6B73), suggest that Salvinorin A binds above the canonical morphinan (B1239233) binding site in the extracellular part of the KOR binding cavity. Key interactions involve hydrogen bonds and hydrophobic contacts with specific residues within transmembrane helices (TM) and extracellular loops (ECL) of the receptor mdpi.com. For instance, hydrogen bonds have been identified between Salvinorin A's C4-methyl ester and E210ECL2, the C1-carbonyl moiety and Y3127.35, and the C2-acetoxy group and Y3137.36 (Ballesteros–Weinstein numbering) mdpi.com. Hydrophobic contacts with residues like V1182.63, Y1393.33, I2946.55, and I3167.39 also contribute to stabilizing Salvinorin A within the binding pocket mdpi.com. These interactions position Salvinorin A with its furan (B31954) moiety pointing towards the intracellular core and the C2-acetoxy group oriented towards ECL2 mdpi.com.
This compound is a semi-synthetic analog of Salvinorin B, characterized by a mesylate substitution at the C-2 position nih.govmdpi.com. Given its structural similarity to Salvinorin A and reported comparable binding affinity for the KOR (Ki values around 2.3 nM for this compound compared to 1.9 nM for Salvinorin A) mdpi.comacs.org, it is likely that this compound engages with a similar binding site within the KOR. The mesylate group at the C-2 position, replacing the acetoxy group of Salvinorin A, would be expected to influence interactions within the ECL2 region and potentially with residues like Y3137.36, which interacts with the C2 group in Salvinorin A binding mdpi.com.
Structural studies on other salvinorin derivatives, such as Salvinorin B methoxymethyl ether (MOM-SalB), have also contributed to understanding this class of ligands. The crystal structure of MOM-SalB has been determined, and comparisons to Salvinorin A reveal that despite structural differences, the terminal atoms of the methoxymethyl group in MOM-SalB can overlap with corresponding atoms in Salvinorin A due to conformational flexibility researchgate.net. This suggests that modifications at the C-2 position can be accommodated within the KOR binding site while maintaining key interactions necessary for potent receptor binding and activation. Structures of salvinorin derivatives bound to the KOR have been reported, and cryo-EM studies of KOR-G protein complexes bound to salvinorins and other selective KOR agonists have provided insights into the molecular determinants of KOR-G protein interactions and ligand selectivity wikipedia.orgresearchgate.netnih.gov. These advanced techniques allow for the visualization of the receptor in its active conformation when bound to agonists, revealing how ligand binding induces the conformational changes necessary for G protein coupling and downstream signaling.
Collectively, structural investigations of salvinorin analogs, utilizing a combination of computational and experimental techniques, provide a framework for understanding the binding mode of this compound at the KOR. These studies highlight the importance of specific residues within the KOR binding pocket for recognizing the salvinorin scaffold and the influence of C-2 modifications on ligand-receptor interactions and potentially on downstream signaling bias. mdpi.comnih.govmdpi.comresearchgate.net
Detailed research findings on the binding affinities and potencies of this compound and related compounds at the KOR are summarized in the table below:
| Compound | Target Receptor | Assay Type | Value | Unit | Source Snippet |
| This compound | KOR | Binding Affinity (Ki) | 2.3 | nM | mdpi.comacs.org |
| This compound | KOR | Potency (EC50) | 30 | nM | acs.orgcaymanchem.com |
| Salvinorin A | KOR | Binding Affinity (Ki) | 1.9 | nM | mdpi.comacs.org |
| Salvinorin A | KOR | Potency (EC50) | 40 | nM | acs.orgcaymanchem.com |
| Salvinorin B methoxymethyl ether | KOR | Binding Affinity (Ki) | 0.60 | nM | wikipedia.org |
These data indicate that this compound binds to the KOR with high affinity and acts as a potent agonist, consistent with a binding mode that effectively engages the receptor's active state. mdpi.comacs.orgcaymanchem.com
In Vivo Preclinical Behavioral and Neurobiological Studies of Mesyl Salvinorin B
Behavioral Pharmacology in Models of Substance Use Disorders
Studies have investigated the impact of Mesyl Salvinorin B on behaviors relevant to substance use disorders, including drug-seeking, relapse, excessive alcohol consumption, and psychostimulant sensitization.
Attenuation of Drug-Seeking and Relapse-Like Behaviors (e.g., Cocaine-Primed Reinstatement)
This compound has demonstrated the ability to attenuate drug-seeking behavior in preclinical models. In rats, acute administration of Mesyl Salvinvinorin B dose-dependently attenuated cocaine-prime induced reinstatement of drug seeking. nih.gov This effect was found to be KOP-r dependent, as pre-treatment with a selective KOP-r antagonist prevented the attenuation of reinstatement. nih.gov Another study showed that Mesyl Sal B was effective in reducing cocaine-seeking behaviors in rats. nih.gov
Effects on Excessive Alcohol Consumption and Relapse Phenotypes (e.g., Alcohol Deprivation Effect)
Research indicates that this compound can reduce excessive alcohol consumption and mitigate relapse-like phenotypes such as the alcohol deprivation effect (ADE). Acute administration of this compound significantly reduced ADE in both male and female mice at a specific dose. nih.gov These findings suggest that this compound may have utility in treating alcohol relapse. nih.gov this compound has also been shown to dose-dependently reduce alcohol intake and preference in mice subjected to chronic escalation drinking. medchemexpress.commedchemexpress.com
Modulation of Psychostimulant-Induced Behavioral Sensitization
This compound has been shown to modulate psychostimulant-induced behavioral sensitization. In rats, this compound attenuated cocaine-induced hyperactivity and behavioral sensitization to cocaine at doses similar to Salvinorin A. mdpi.com Analysis of locomotor activity over time revealed significant effects of this compound administration on cocaine-induced hyperactivity at several time points. mdpi.com this compound also attenuated the total ambulatory counts observed over a specific period. mdpi.com
Combinatorial Pharmacological Approaches with Other Neurotransmitter System Modulators
Studies have explored the effects of this compound in combination with other pharmacological agents. For instance, the combination of this compound with naltrexone, a mu-opioid receptor antagonist, has been investigated for its effects on alcohol drinking in mice. nih.gov While a lower dose combination did not reduce ADE, a higher dose combination showed effects on alcohol intake. nih.gov
Nociception and Analgesia Research
This compound has also been evaluated for its potential antinociceptive and analgesic properties in preclinical pain models.
Assessment of Peripheral and Central Antinociceptive Mechanisms
This compound has demonstrated antinociceptive effects in vivo. In the warm-water tail withdrawal assay in mice, this compound showed antinociceptive effects with a longer duration of action compared to Salvinorin A. nih.govnih.gov While this compound displayed antinociception in the tail-withdrawal assay, it appeared to be a weaker analgesic with reduced potency and efficacy compared to Salvinorin A in this specific assay. mdpi.com However, this compound significantly attenuated both central and peripheral pain processes in another study. wgtn.ac.nz The limited effectiveness of this compound in certain nociceptive and inflammatory pain models is consistent with observations of no significant reduction in formaldehyde-induced edema. nih.gov
Table 1: Summary of In Vivo Behavioral Effects of this compound
| Study Type | Animal Model | Key Finding | Citation |
| Attenuation of Drug-Seeking (Cocaine Reinstatement) | Rats | Attenuated cocaine-prime induced reinstatement of drug seeking. | nih.gov |
| Effects on Alcohol Consumption (ADE) | Mice | Reduced alcohol deprivation effect (ADE). | nih.gov |
| Effects on Alcohol Consumption (Chronic Drinking) | Mice | Dose-dependently reduced alcohol intake and preference. | medchemexpress.commedchemexpress.com |
| Modulation of Behavioral Sensitization | Rats | Attenuated cocaine-induced hyperactivity and behavioral sensitization. | mdpi.com |
| Antinociception (Warm-Water Tail Withdrawal) | Mice | Showed antinociceptive effects with longer duration than Salvinorin A. | nih.govnih.gov |
| Antinociception (Peripheral and Central Pain) | Not specified | Significantly attenuated both central and peripheral pain processes. | wgtn.ac.nz |
Table 2: Antinociceptive Potency and Efficacy (Warm-Water Tail Withdrawal Assay)
| Compound | EC50 (mg/kg) | EMax (%) | Citation |
| This compound | 3.0 | 38 | mdpi.com |
| Salvinorin A | 2.1 | 87 | mdpi.com |
Comparative Analysis of Analgesic Efficacy and Duration of Action with Known Opioid Agonists
Studies have investigated the antinociceptive effects of this compound in comparison to other kappa opioid receptor agonists, including its parent compound Salvinorin A and the traditional agonist U50488. In the warm-water tail withdrawal assay in mice, this compound demonstrated antinociceptive effects. nih.govmdpi.commdpi.com However, its efficacy in this assay appeared to be partial compared to Salvinorin A and U50488. mdpi.com Specifically, this compound showed a reduced maximum possible effect (Emax) of 38% compared to Salvinorin A (87%) and U50488 (100%) in one study using cumulative dosing. mdpi.com The potency (EC50) of this compound was reported as 3.0 mg/kg, while Salvinorin A had an EC50 of 2.1 mg/kg and U50488 had an EC50 of 6.7 mg/kg in the same assay. mdpi.com
Despite showing lower efficacy in this specific spinal-mediated antinociception assay, this compound has demonstrated a longer duration of action compared to Salvinorin A. researchgate.netmdpi.com In the warm-water tail withdrawal assay, this compound at 1 mg/kg showed a duration of action of 60 minutes, whereas Salvinorin A's effect lasted only 15 minutes. researchgate.netmdpi.com This suggests an improved metabolic stability and bioactivity in vivo for this compound compared to Salvinorin A. mdpi.com
| Compound | Assay | Species | EC50 (mg/kg) | Emax (% of U50488) | Duration of Action |
| This compound | Warm-water tail withdrawal | Mouse | 3.0 | 38 | 60 minutes |
| Salvinorin A | Warm-water tail withdrawal | Mouse | 2.1 | 87 | 15 minutes |
| U50488 | Warm-water tail withdrawal | Mouse | 6.7 | 100 | Not specified |
Exploratory Research in Models of Neurological and Psychiatric Conditions
Kappa opioid receptor agonists are being investigated for their potential therapeutic applications in various neurological and psychiatric conditions, including mood disorders and addiction. researchgate.netsmolecule.comabcam.com this compound, as a selective KOPr agonist, has been explored in preclinical models relevant to these conditions.
Studies have examined the effects of this compound on behaviors related to mood. In preclinical assessments, this compound did not negatively affect sucrose (B13894) self-administration, a measure of anhedonia in male Sprague Dawley rats. mdpi.com However, increased immobility was observed in the forced swim test, which can indicate pro-depressive effects. nih.govmdpi.com This contrasts with some findings regarding Salvinorin A, which has been reported to produce fewer depressive-like side effects compared to classic agonists in some studies. nih.gov The complex role of the KOPr system in mood regulation and the potential for different KOPr agonists to elicit varied effects are areas of ongoing research. abcam.com
While direct studies specifically on the neurotrophic and remyelinating potential of this compound in demyelinating disorders are not explicitly detailed in the provided information, research on other Salvinorin B analogs offers insights into the potential of this structural class. For example, ethoxymethyl ether Salvinorin B (EOM SalB), another C-2 substituted Salvinorin B analog, has been investigated in preclinical models of multiple sclerosis, a demyelinating disease. nih.govnih.govmayoclinic.org EOM SalB demonstrated efficacy in promoting remyelination and reducing neuroinflammation in these models. nih.gov It was found to be a G-protein biased KOPr agonist, a characteristic sometimes associated with reduced side effects. nih.govnih.gov Given that this compound is also a C-2 substituted Salvinorin B analog and a KOPr agonist, these findings on EOM SalB suggest a potential area for future exploration regarding this compound's effects in demyelinating conditions, although its specific activity in this regard has not been detailed. Demyelinating diseases involve damage to the myelin sheath, affecting nerve function. mayoclinic.orgwjgnet.comameripharmaspecialty.com Therapies aimed at inducing remyelination are being sought to restore neurological function. nih.govwjgnet.com
Pharmacokinetic and Pharmacodynamic Characterization for In Vivo Efficacy
Understanding the pharmacokinetic and pharmacodynamic properties of this compound is crucial for evaluating its in vivo efficacy and therapeutic potential.
A significant limitation of the parent compound Salvinorin A is its rapid metabolism and short duration of action in vivo, largely due to the hydrolysis of its C-2 acetate (B1210297) group. researchgate.netfrontiersin.orgnih.govacs.org this compound, with a mesylate substitution at the C-2 position, was designed to improve metabolic stability. nih.govnih.govmdpi.com Studies have shown that this compound exhibits a longer duration of action in vivo compared to Salvinorin A. researchgate.netmdpi.com For instance, in the warm-water tail withdrawal assay, this compound had a duration of 60 minutes, while Salvinorin A's effect lasted only 15 minutes. researchgate.netmdpi.com This extended duration is attributed to its increased metabolic stability and bioavailability in vivo. nih.govmdpi.com One study noted a relatively long duration of 4 hours for the effect of this compound on alcohol drinking behavior in mice, correlating with an approximate half-life of 4 hours. nih.gov This contrasts with the rapid elimination and short half-life of Salvinorin A, which is approximately 50 minutes. nih.gov
| Compound | In Vivo Duration of Action (Warm-water tail withdrawal) | Approximate In Vivo Half-Life |
| This compound | 60 minutes | ~4 hours (in alcohol drinking study) nih.gov |
| Salvinorin A | 15 minutes | ~50 minutes nih.gov |
This compound acts as a potent and selective agonist at the kappa opioid receptor. researchgate.netsmolecule.comnih.gov Its behavioral effects, such as antinociception and attenuation of drug-seeking behavior, are mediated through KOPr activation. nih.govmdpi.commdpi.com The binding affinity of this compound for KOPr has been reported to be similar to that of Salvinorin A. nih.govmdpi.com In vitro studies indicate that this compound is a full agonist of the KOPr, inducing both G-protein stimulation and β-arrestin 2 recruitment. mdpi.com However, its reduced efficacy in certain in vivo assays, like the warm-water tail withdrawal test, despite being a full agonist in vitro, suggests potential site-specific differences in KOPr-mediated signaling pathways that mediate particular behavioral effects. mdpi.com The anti-addiction effects and antinociceptive effects of KOPr agonists are believed to be primarily mediated by G-protein signaling. mdpi.com Further research is needed to fully elucidate the correlation between KOPr occupancy by this compound and the specific downstream signaling pathways that lead to observed behavioral outcomes. mdpi.comacs.org
Future Directions and Research Opportunities for Mesyl Salvinorin B Analogs
Elucidation of Detailed Molecular Mechanisms for Therapeutic Efficacy
While Mesyl Salvinorin B is known to act as a full agonist at the kappa opioid receptor, the precise molecular mechanisms underlying its potential therapeutic effects require further detailed investigation. smolecule.com Studies suggest that this compound may influence dopamine (B1211576) and glutamate (B1630785) signaling in the brain's reward system, which could explain its observed effects in reducing alcohol consumption and inhibiting cocaine-seeking behavior in animal models. smolecule.com Research indicates that this compound increases dopamine uptake via the dopamine transporter (DAT) in an ERK1/2-dependent manner in vitro, without altering DAT cell surface expression. caymanchem.comresearchgate.netnih.gov Further research is warranted to fully elucidate the mechanisms by which salvinorin-based neoclerodane diterpene KOR ligands produce both anti-addiction and potential adverse side effects. researchgate.netnih.gov Understanding the complex signaling pathways and their effects across different cell lines and species is crucial. nih.gov
Development of Functionally Selective Kappa Opioid Receptor Ligands
A key area of future research involves the development of functionally selective KOR ligands based on the salvinorin scaffold. Functional selectivity, or biased agonism, refers to the ability of a ligand to preferentially activate certain intracellular signaling pathways over others upon binding to a receptor. This compound has been shown to exhibit biased signaling, preferentially activating certain intracellular pathways, which may contribute to its unique pharmacological profile and potentially lead to reduced side effects compared to traditional KOR agonists. smolecule.com Ethoxymethyl ether Salvinorin B (EOM SalB), another synthetic derivative, has demonstrated G-protein biased signaling. nih.gov Biasing KOR signaling toward G-protein activation is considered a potential strategy to reduce the aversive side effects often associated with KOR agonists. frontiersin.org Further research is needed to fully understand the G-protein bias of this compound and its implications. nih.gov Developing analogs that are finely tuned for specific signaling pathways could lead to compounds with improved therapeutic profiles and fewer undesirable effects. caymanchem.commdpi.com
Expanding Preclinical Investigations into Diverse Pathological States
Preclinical studies have indicated the potential of this compound and its analogs in treating various conditions. This compound has shown promise in animal models for reducing alcohol consumption and preference, blocking the alcohol deprivation effect, and inhibiting cocaine-seeking behavior. smolecule.comresearchgate.netnih.gov It has also demonstrated significant antinociceptive effects in animal models, suggesting potential in pain relief. smolecule.com Further preclinical investigations are needed to explore the full therapeutic potential of this compound analogs in a wider range of pathological states where the KOR system is implicated. This includes expanding studies into different types of pain, various forms of addiction beyond cocaine and alcohol, and other neuropsychiatric disorders. ontosight.aimdpi.com For instance, other salvinorin A analogs have shown efficacy in preclinical models of multiple sclerosis, promoting remyelination and reducing neuroinflammation. nih.gov While this compound showed weak analgesic effects in some pain assays, its lack of sedation makes it an interesting target for future pain research. wgtn.ac.nz Comprehensive preclinical testing is essential to assess both therapeutic potential and neuropharmacological profiles. mdpi.com
Innovations in Chemical Synthesis for Novel Analog Discovery
The salvinorin scaffold presents a complex structure, and advancements in chemical synthesis are crucial for the discovery and development of novel this compound analogs with improved properties. nih.gov Semi-synthesis from Salvia divinorum extracts has been a common approach, with modifications typically made at the C2 acetate (B1210297), C4 ester, and C12 furan (B31954) positions. nih.gov Total synthesis efforts have also provided alternative routes to salvinorin A and its congeners. nih.gov Future research should focus on developing innovative synthetic methodologies that allow for greater structural diversity in this compound analogs. This includes exploring new reaction pathways and strategies for functionalizing different parts of the molecule to fine-tune binding affinity, functional selectivity, metabolic stability, and pharmacokinetic properties. nih.gov Overcoming the synthetic challenges posed by the complex polycyclic system of the salvinorin structure is key to expanding the chemical space for novel analog discovery. ontosight.ainih.gov
Integration of Computational and Experimental Approaches in Drug Design
Integrating computational and experimental approaches is vital for the efficient design and discovery of future this compound analogs. nih.govnih.gov Computational methods such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationships (QSAR) can provide valuable insights into ligand-receptor interactions and predict the potential activity and properties of novel compounds. nih.govnih.govslideshare.netresearchgate.net These in silico tools can help prioritize synthesis efforts by identifying promising candidates from large virtual libraries, potentially reducing the time and cost associated with drug discovery. nih.govresearchgate.net Experimental techniques, including binding assays, functional assays, and preclinical behavioral studies, are then essential to validate the predictions made by computational models and to characterize the pharmacological profiles of synthesized analogs. nih.govfrontiersin.orgnih.gov Future research should aim to enhance the synergy between computational modeling and experimental validation to accelerate the identification and optimization of this compound analogs with desired therapeutic properties and improved safety profiles. nih.govresearchgate.net
| Compound Name | PubChem CID |
| This compound | CHEMBL365216 |
| Salvinorin B | 92545-30-7 |
| Salvinorin A | 441311 |
| Naltrexone | 5467169 |
| U-69593 | 60811 |
| Nalfurafine | 11646766 |
Q & A
Q. What experimental models are commonly used to evaluate MSB's anti-addiction potential, and how are they validated?
The alcohol deprivation effect (ADE) model is widely used to study MSB's efficacy in reducing relapse-like drinking. In mice, intermittent alcohol access over 3 weeks induces escalated intake (15–25 g/kg/day). A 7-day abstinence period followed by re-access reliably triggers ADE, mimicking human relapse behavior. This model is validated by consistent results across sexes, with two-way ANOVA confirming significant treatment × session interactions (e.g., 3 mg/kg MSB reduced ADE in both males and females at 4 hours post-injection) .
Q. What dosing paradigms for MSB are effective in preclinical studies, and how are they optimized?
MSB doses (0.3–3 mg/kg, i.p.) are selected based on prior pharmacokinetic studies showing prolonged KOP-r activation without sedation. The 3 mg/kg dose significantly reduces ADE in mice (p < 0.01), while lower doses lack efficacy. Dose optimization involves assessing time-dependent effects (e.g., no significant impact at 8–24 hours post-injection) and sex-specific responses .
Q. How does MSB's pharmacokinetic profile influence experimental design in addiction research?
MSB’s structural modifications (e.g., C-2 mesyl group substitution) enhance metabolic stability compared to Salvinorin A, enabling longer-lasting effects (~120 minutes). This necessitates timed behavioral assays (e.g., 4-hour ADE tests) and single-dose protocols to capture peak efficacy .
Advanced Research Questions
Q. What statistical methods are recommended to analyze MSB's effects in preclinical addiction models?
Two-way ANOVA with post-hoc Newman-Keuls tests is standard for evaluating treatment (vehicle vs. drug) × session (baseline vs. ADE) interactions. For example, in males, MSB 3 mg/kg showed significant reductions in alcohol intake (F(1,84)=3.5, p<0.05), with post-hoc confirmation of ADE suppression (p<0.01). Power analyses (α=0.05, β=0.2) guide sample sizes (9–15 mice/group) .
Q. How do contradictory findings on MSB's efficacy at lower doses inform mechanistic hypotheses?
MSB’s lack of efficacy at 0.3–1 mg/kg suggests a threshold for KOP-r activation required to modulate dopamine release in the striatum. Higher doses (3 mg/kg) may saturate dynorphin competition, reducing alcohol-induced dopamine surges. This aligns with in vitro data showing MSB’s G-protein bias over β-arrestin recruitment, which may mitigate side effects at therapeutic doses .
Q. What methodological considerations support the synergistic use of MSB with naltrexone (NTN)?
Combining subthreshold MSB (0.3 mg/kg) and NTN (1 mg/kg) produces additive ADE reduction (p<0.05 in males), likely via dual targeting of KOP-r (MSB) and MOP-r (NTN). Experimental designs must stagger injections (e.g., MSB 20 minutes before NTN) to account for pharmacokinetic differences. Statistical marginality (e.g., F(1,44)=3.7, p=0.05) highlights the need for larger cohorts or optimized dosing windows .
Q. How can researchers address discrepancies in sex-specific responses to MSB?
While both sexes show ADE suppression at 3 mg/kg MSB, females exhibit marginally significant interactions (p=0.05). Stratified analysis by sex and inclusion of ovarian cycle monitoring in females are recommended. Hormonal modulation of KOP-r density or HPA axis reactivity may explain variability .
Mechanistic and Translational Questions
Q. What cellular mechanisms underlie MSB's reduced side-effect profile compared to classical KOP-r agonists?
MSB’s G-protein bias minimizes β-arrestin-mediated pathways linked to dysphoria and sedation. In vivo, MSB does not alter sucrose preference or locomotor activity, supporting its functional selectivity. Electrophysiological studies in dynorphin-overexpressing mice may further clarify this bias .
Q. How does MSB modulate the HPA axis, and what implications does this have for alcohol craving?
KOP-r activation by MSB enhances corticotropin-releasing hormone (CRH) release, potentially counteracting alcohol’s stress-relief effects. Future studies should correlate plasma corticosterone levels with ADE suppression and use CRH receptor antagonists to isolate this mechanism .
Q. What experimental strategies can validate MSB's target engagement in vivo?
Microdialysis measuring striatal dopamine post-MSB administration (e.g., 30–60% reduction at 3 mg/kg) or PET imaging with KOP-r tracers (e.g., [¹¹C]LY2795050) can confirm receptor occupancy. Concurrent behavioral assays (e.g., conditioned place aversion) ensure functional relevance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
